![molecular formula C17H23NO5 B2775586 Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate CAS No. 866144-36-7](/img/structure/B2775586.png)
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate
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Description
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate is an organic compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound is a derivative of MDMA, a psychoactive drug commonly known as ecstasy. However, the focus of
Scientific Research Applications
Chemical Synthesis and Characterization
Research into methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate, a compound synthesized from catechol, has primarily focused on its synthesis pathways, organic impurity profiling, and structural elucidation. For instance, Heather et al. (2017) aimed to ascertain synthetic pathways through the analysis of synthesized methylone, a related compound, detecting various organic impurities in the process using GC-MS and NMR spectroscopy. Their work contributes to understanding the chemical profiles of substances synthesized from catechol, including methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate, by identifying specific impurities that could serve as indicators of the synthetic routes used (Heather, Bortz, Shimmon, & McDonagh, 2017).
Applications in Material Science
In material science, the exploration of novel compounds for corrosion inhibition is a significant area of research. Hachama et al. (2016) synthesized a new benzoxazin derivative, showcasing its efficacy as a corrosion inhibitor for carbon steel in sulfuric acid solutions. This research indicates the potential application of similar compounds in protecting materials against corrosion, highlighting the broader utility of chemicals synthesized from catechol derivatives in industrial applications (Hachama, Khadraoui, Zouikri, Khodja, Khelifa, Echiker, & Hammouti, 2016).
Biological Activities
The investigation into the biological activities of compounds derived from catechol has led to findings on their cytotoxic effects. Kazunin et al. (2019) synthesized amides of substituted 3-(pteridin-6-yl)propanoic acids, showcasing their cytotoxic effects against human hepatocellular carcinoma cells. This research illustrates the potential of such compounds in medicinal chemistry, especially in developing new therapeutics for cancer treatment (Kazunin, Voskoboynik, Shatalova, Maloshtan, & Kovalenko, 2019).
properties
IUPAC Name |
methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO5/c1-3-4-5-6-16(19)18-13(10-17(20)21-2)12-7-8-14-15(9-12)23-11-22-14/h7-9,13H,3-6,10-11H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVBDZFDPWLJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NC(CC(=O)OC)C1=CC2=C(C=C1)OCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>48.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818155 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Methyl 3-(1,3-benzodioxol-5-yl)-3-(hexanoylamino)propanoate |
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